3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC20024650
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione -](/images/structure/VC20024650.png)
Specification
Molecular Formula | C19H18N4O2S |
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Molecular Weight | 366.4 g/mol |
IUPAC Name | 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C19H18N4O2S/c1-11-7-8-13(9-12(11)2)23-17(24)10-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-9,15,21H,10H2,1-2H3,(H,20,22) |
Standard InChI Key | FKZGTGDWPRNQBD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituents
The molecule’s architecture centers on a pyrrolidine-2,5-dione ring system, a five-membered lactam structure featuring two ketone groups at positions 2 and 5 . At position 1, a 3,4-dimethylphenyl group is attached, introducing aromaticity and steric bulk. Position 3 hosts a hydrazinyl linker that bridges the pyrrolidine ring to a benzothiazole moiety—a bicyclic system comprising a benzene fused to a thiazole ring containing nitrogen and sulfur atoms. This combination creates a hybrid structure with both polar (hydrazine, carbonyl) and hydrophobic (aromatic, methyl) regions, enabling diverse molecular interactions.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₉H₁₉N₄O₂S |
Molecular Weight | 366.44 g/mol |
IUPAC Name | 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
SMILES | CC1=C(C=C(C=C1)N2C(=O)C(CNNC3=NC4=CC=CC=C4S3)C(=O)N2)C |
InChI Key | DGPCMOUTDHQECE-GIJQJNRQSA-N |
Synthesis and Optimization Strategies
Stepwise Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Pyrrolidine-2,5-dione Formation: Cyclocondensation of maleic anhydride with 3,4-dimethylaniline under acidic conditions yields 1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione.
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Hydrazine Incorporation: Nucleophilic substitution at position 3 introduces the hydrazine group using hydrazine hydrate in ethanol.
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Benzothiazole Coupling: Reaction with 2-chlorobenzothiazole in the presence of a palladium catalyst forms the final product.
Industrial-Scale Production
Recent advances emphasize green chemistry principles. Continuous flow reactors replace batch processes, enhancing yield (reported up to 78%) and reducing solvent waste. Catalytic systems employing immobilized enzymes or nano-catalysts (e.g., Au-TiO₂) further improve regioselectivity during the benzothiazole coupling step.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
The benzothiazole moiety confers broad-spectrum antimicrobial activity. In vitro assays demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in drug-resistant strains. The hydrazine linker enhances membrane penetration, facilitating disruption of bacterial cell wall biosynthesis.
Anti-inflammatory Applications
Structural analogs of pyrrolidine-2,5-dione exhibit cyclooxygenase-II (COX-II) inhibition, as seen in PRLD4 and PRLD5 (IC₅₀ ≈ 0.8 µM) . While direct data for this compound is limited, its shared pyrrolidine-dione core suggests potential COX-II selectivity, warranting further investigation.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and acetone. Stability studies indicate degradation <5% under ambient conditions over six months, making it suitable for long-term storage.
ADMET Profiling
Preliminary ADMET predictions using QikProp suggest:
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Absorption: Moderate intestinal permeability (Caco-2 Papp = 12.3 × 10⁻⁶ cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents)
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Analogous Compounds
Compound | Key Structural Features | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
---|---|---|---|
2-Aminobenzothiazole | Benzothiazole core | 45 µM | 64 µg/mL |
Hydrazine derivative A | Hydrazine + phenyl group | 28 µM | 32 µg/mL |
Target Compound | Benzothiazole + hydrazine + pyrrolidine-dione | 12.5 µM | 8 µg/mL |
The integration of benzothiazole, hydrazine, and pyrrolidine-dione functionalities synergistically enhances both potency and selectivity. For instance, the target compound’s anticancer IC₅₀ is 2–3 times lower than simpler benzothiazole or hydrazine derivatives.
Future Directions and Research Gaps
Current research priorities include:
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In Vivo Efficacy Studies: Validating anticancer and antimicrobial activity in animal models.
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COX-II Selectivity Profiling: Assessing inhibition kinetics and structural determinants of COX-II vs. COX-I.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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